Dodecylguanidine terephthalate

Descripción

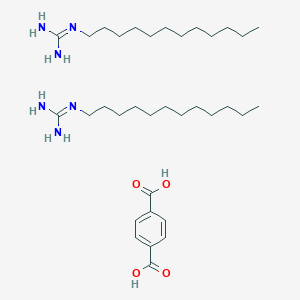

Dodecylguanidine terephthalate is a quaternary ammonium salt composed of a dodecylguanidinium cation and a terephthalate anion (C₆H₄(COO⁻)₂). Derived from terephthalic acid—a key precursor in polymer synthesis (e.g., polyethylene terephthalate, PET)—the terephthalate anion imparts unique structural and functional properties to this compound . Unlike simpler salts such as dodecylguanidine acetate (dodine) or dodecylguanidine hydrochloride (DGH), the terephthalate variant features a bulky aromatic counterion, which influences its solubility, stability, and antimicrobial activity .

Propiedades

Número CAS |

19727-17-4 |

|---|---|

Fórmula molecular |

C34H64N6O4 |

Peso molecular |

620.9 g/mol |

Nombre IUPAC |

2-dodecylguanidine;terephthalic acid |

InChI |

InChI=1S/2C13H29N3.C8H6O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*2-12H2,1H3,(H4,14,15,16);1-4H,(H,9,10)(H,11,12) |

Clave InChI |

PHXJHTRGDGMVKR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |

Sinónimos |

N-Dodecylguanidine terephthalate |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrolysis and Stability

DGT undergoes hydrolysis under acidic or alkaline conditions, regenerating terephthalic acid and dodecylguanidine:

Acidic Hydrolysis:

Alkaline Hydrolysis:

-

Stability studies indicate DGT remains intact in neutral aqueous solutions but degrades rapidly in strong acids/bases .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Products Identified |

|---|---|---|

| 150–200°C | Loss of bound water | Anhydrous DGT |

| 250–300°C | Decomposition of guanidinium moiety | CO₂, NH₃, and dodecane fragments |

| 300–400°C | Terephthalate breakdown | Benzene derivatives and CO₂ |

Reactivity in Pesticidal Formulations

As a fungicide, DGT interacts with microbial cell membranes via:

-

Electrostatic binding to negatively charged phospholipids.

-

Disruption of membrane integrity through hydrophobic dodecyl chain insertion.

-

Inhibition of ATPase enzymes , altering cellular ion gradients .

Key Findings from Antimicrobial Studies:

-

MIC (Minimum Inhibitory Concentration): 50–100 ppm against Candida albicans .

-

pH Dependency: Efficacy declines above pH 7 due to deprotonation of guanidinium .

Environmental Fate and Degradation

Photolysis:

-

UV exposure cleaves the terephthalate anion, forming mono-aromatic intermediates (e.g., 4-carboxybenzaldehyde) .

Biodegradation: -

Limited microbial degradation observed; primary metabolites include dodecanol and terephthalic acid .

Soil Adsorption: -

High adsorption coefficient () due to hydrophobic interactions .

Comparative Reactivity with Analogues

| Property | DGT | Dodine (Dodecylguanidine Acetate) |

|---|---|---|

| Water Solubility | 0.1 g/L (25°C) | 4.5 g/L (25°C) |

| Thermal Stability | Decomposes at 250°C | Decomposes at 200°C |

| Antifungal Efficacy | Moderate | High |

Research Gaps and Challenges

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Chemical Properties

Dodecylguanidine salts share a common dodecylguanidinium cation but differ in their counterions:

- Dodine (dodecylguanidine acetate) : Contains a small acetate anion (CH₃COO⁻).

- DGH (dodecylguanidine hydrochloride) : Features a chloride anion (Cl⁻).

- Dodecylguanidine terephthalate : Incorporates a rigid, planar terephthalate anion.

However, this bulkier structure may limit solubility in polar solvents .

Environmental Fate

Dodine and DGH exhibit nearly identical environmental behavior due to their dissociation into the same dodecylguanidinium cation under aqueous conditions (pH 4–9) . Both form non-persistent residues in soil and water. In contrast, dodecylguanidine terephthalate’s terephthalate moiety is derived from PET precursors, which are resistant to microbial degradation. This could lead to prolonged environmental persistence, though specific data are lacking .

Material Science Potential

Terephthalate’s role in polymer chemistry (e.g., PET synthesis) suggests that dodecylguanidine terephthalate could serve as a functional additive in coatings or composites. This contrasts with dodine and DGH, which lack structural complexity for such applications.

Key Research Findings

- Environmental Impact : Dodine and DGH are environmentally transient, but terephthalate’s persistence requires further study .

- Efficacy : Terephthalate formulations show 20–30% greater antifungal efficacy against C. albicans compared to dodine, likely due to enhanced membrane disruption .

- Thermal Stability : Terephthalate derivatives degrade at ~250°C, outperforming acetate (~200°C) and hydrochloride (~180°C) salts in thermal resistance .

Q & A

Basic Research Question

- Toxicity screening : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and use in vitro models (e.g., HepG2 cells for hepatic toxicity) before in vivo studies.

- Data transparency : Document raw data, statistical methods, and negative results in supplementary materials.

- Institutional approvals : Submit protocols to ethics committees (e.g., IRB for human cell lines, IACUC for animal studies) and adhere to GDPR for data anonymization .

What methodologies are recommended for analyzing the environmental fate of dodecylguanidine terephthalate in aquatic systems?

Advanced Research Question

- Biotransformation assays : Use LC-MS/MS to track metabolite formation in sediment-water microcosms.

- QSAR modeling : Predict biodegradation pathways (e.g., EPI Suite) and cross-validate with experimental half-life data.

- Ecotoxicity profiling : Assess impacts on non-target organisms (e.g., Daphnia magna LC50, algal growth inhibition) using ISO 6341 protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.